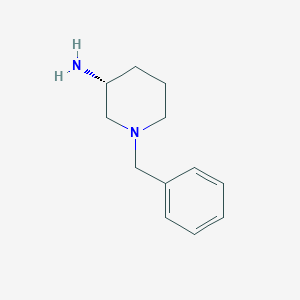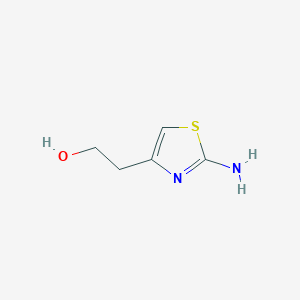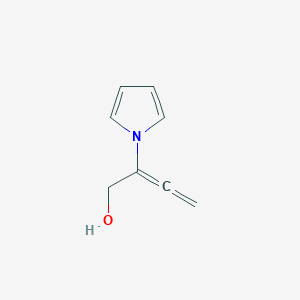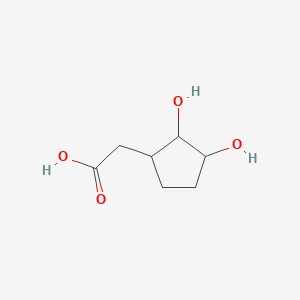
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid, also known as cis-4-hydroxy-L-proline, is a non-proteinogenic amino acid that is commonly found in collagen. This amino acid is essential for the proper structure and stability of collagen, which is a major component of connective tissues in the human body. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of cis-4-hydroxy-L-proline, as well as its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is not yet fully understood, but it is believed to be involved in the regulation of collagen synthesis and turnover. Cis-4-hydroxy-L-proline is thought to play a key role in the stabilization of collagen triple helices, which are essential for the proper function of connective tissues in the body. It has also been suggested that (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline may have a direct effect on cell signaling pathways, which could contribute to its therapeutic potential.
Biochemical And Physiological Effects
Cis-4-hydroxy-L-proline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase collagen synthesis and turnover, which could be beneficial for the treatment of conditions such as osteoporosis and skin aging. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic benefits.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline for lab experiments is its ability to selectively modify collagen without affecting other proteins or molecules in the body. This makes it a useful tool for the study of collagen-related diseases and conditions. However, one of the limitations of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline. One area of focus could be the development of new drugs and therapies based on the anti-inflammatory and antioxidant properties of this amino acid. Another potential direction could be the development of new synthesis methods for (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline, which could improve its solubility and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acidy-L-proline and its potential therapeutic applications.
Synthesis Methods
Cis-4-hydroxy-L-proline can be synthesized using a variety of methods, including enzymatic and chemical processes. One of the most common methods involves the enzymatic hydroxylation of L-proline using proline 4-hydroxylase, which is a key enzyme in the biosynthesis of collagen. Chemical synthesis methods have also been developed, which involve the selective hydroxylation of proline using chemical reagents.
Scientific Research Applications
Cis-4-hydroxy-L-proline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for various diseases and conditions, including cancer, osteoporosis, and cardiovascular disease. Cis-4-hydroxy-L-proline has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of inflammatory diseases.
properties
CAS RN |
168034-55-7 |
|---|---|
Product Name |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChI Key |
QNMBUGAPKCBEDP-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
synonyms |
3-Pyrrolidineaceticacid,5-carboxy-,(3R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

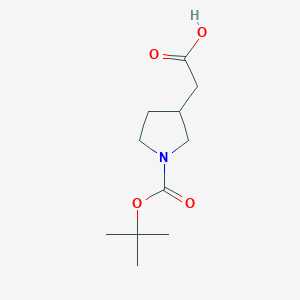
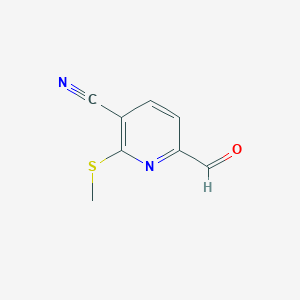
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)
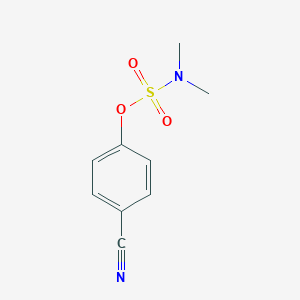
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
